molecular formula C13H18N2O4S2 B2831014 N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415526-45-1

N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide

Cat. No. B2831014
CAS RN: 2415526-45-1
M. Wt: 330.42
InChI Key: MVHUETNVGHJUNO-UHFFFAOYSA-N
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Description

N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments.

Mechanism of Action

The mechanism of action of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes involved in the production of pro-inflammatory cytokines. It has also been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide in lab experiments is its potential use as an anti-inflammatory agent and its ability to inhibit the growth of cancer cells. However, one limitation of using this compound is its unknown mechanism of action, which makes it difficult to fully understand its effects.

Future Directions

There are several future directions for the study of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. Further studies are needed to fully understand the mechanism of action of this compound and its potential use in various research applications. Additional studies are also needed to determine the safety and efficacy of this compound in human trials. Finally, future studies should focus on the development of new compounds based on the structure of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide with improved properties and potential for use in various research applications.
Conclusion:
N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. Further studies are needed to fully understand the potential of this compound and its derivatives in various research applications.

Synthesis Methods

The synthesis of N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves the reaction between furan-2-carbaldehyde and 6-hydroxy-1,4-dithiepan-6-ylmethanamine in the presence of oxalic acid dihydrate. The reaction is carried out under reflux conditions in a solvent mixture of ethanol and water. The resulting product is purified by recrystallization to obtain a white crystalline solid.

Scientific Research Applications

N-(Furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its potential use in various research applications. It has been shown to have anti-inflammatory properties and can be used to inhibit the production of pro-inflammatory cytokines. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S2/c16-11(14-6-10-2-1-3-19-10)12(17)15-7-13(18)8-20-4-5-21-9-13/h1-3,18H,4-9H2,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHUETNVGHJUNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(CS1)(CNC(=O)C(=O)NCC2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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